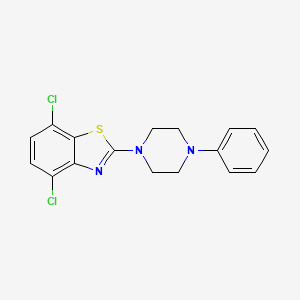

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

説明

特性

IUPAC Name |

4,7-dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3S/c18-13-6-7-14(19)16-15(13)20-17(23-16)22-10-8-21(9-11-22)12-4-2-1-3-5-12/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNNIBMKSUVBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzothiazole ring can be replaced by nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications, including:

Medicinal chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological research: It is used in studies investigating its interactions with biological targets such as enzymes and receptors.

Industrial applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

作用機序

The mechanism of action of 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzothiazole core may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Substituent Positions and Electronic Profiles

- 4,7-Dichloro substitution : The dichloro groups at positions 4 and 7 introduce strong electron-withdrawing effects, which may stabilize the aromatic system and influence binding to electron-rich enzyme active sites. This contrasts with compounds like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole , where a single chloro group at position 5 and a methoxy group at position 4 alter electronic distribution and steric bulk .

- 2-Position modifications: The phenylpiperazine group in the target compound differs from morpholine (e.g., compound 1 in ) and oxadiazole (e.g., 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole in ).

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Kinase Inhibition

In , benzothiazoles with morpholine at position 2 showed higher PI3Kβ inhibition (e.g., compound 1 : 11.7–17.6% inhibition at 1 µM) compared to simpler substituents. The target compound’s phenylpiperazine may enhance inhibition due to stronger hydrogen bonding, though direct data are unavailable .

Anti-Inflammatory Activity

highlights that 5-chloro-1,3-benzothiazole-2-amine (Bt2) and 6-methoxy derivatives exhibit potent anti-inflammatory activity.

Antimicrobial Activity

Compounds like 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole () show moderate antimicrobial activity. The phenylpiperazine group in the target compound could broaden the antimicrobial spectrum by enabling interactions with bacterial efflux pumps or enzymes .

Physicochemical and Crystallographic Properties

reports that 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole has a dihedral angle of 8.76° between benzothiazole and methoxyphenyl rings, influencing packing and solubility. The target compound’s bulkier phenylpiperazine may increase steric hindrance, altering crystallinity and solubility profiles .

Q & A

Basic Question: What are the optimal synthetic routes for 4,7-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with dichlorinated aromatic aldehydes under acidic or basic conditions .

- Step 2: Introduction of the piperazine moiety. For example, nucleophilic substitution at the 2-position of the benzothiazole using 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Yields are optimized by controlling stoichiometry and reaction time .

Advanced Question: How can structural modifications influence biological activity?

Methodological Answer:

Modifications at key positions (e.g., 4,7-dichloro, piperazine substituents) are critical:

- Chlorine Substitution: Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Comparative studies show dichloro derivatives exhibit higher inhibitory activity against kinases compared to mono-substituted analogs .

- Piperazine Flexibility: Replacing 4-phenylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) alters conformational dynamics, impacting receptor selectivity. Molecular docking studies (e.g., AutoDock Vina) validate these interactions .

- Benzothiazole Core Modifications: Introducing electron-withdrawing groups (e.g., nitro) at the 6-position increases oxidative stability but may reduce solubility .

Data Contradiction Analysis: Resolving opposing reports on enzyme activation vs. inhibition

Methodological Answer:

Contradictory results (e.g., AST/ALT activation vs. inhibition) may arise from:

- Substituent Effects: shows that electron-donating groups (e.g., -OCH₃) on the benzothiazole scaffold activate enzymes, while electron-withdrawing groups (e.g., -Cl) inhibit them. Validate via comparative assays using isogenic compounds .

- Assay Conditions: Differences in pH, temperature, or enzyme isoforms (e.g., mitochondrial vs. cytosolic AST) can reverse outcomes. Standardize protocols using recombinant enzymes and control buffers .

- Cellular Context: Test in multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to assess tissue-specific effects .

Basic Question: What spectroscopic methods validate the compound’s structure?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro-benzothiazole; piperazine CH₂ signals at δ 2.5–3.5 ppm) .

- HRMS: Verify molecular formula (e.g., C₁₆H₁₂Cl₂N₃S requires [M+H]+ 356.0084). Discrepancies >2 ppm suggest impurities .

- IR Spectroscopy: Detect characteristic stretches (e.g., C-Cl at 750 cm⁻¹, C=N at 1600 cm⁻¹) .

Advanced Question: How does the piperazine moiety affect pharmacological properties?

Methodological Answer:

- Receptor Binding: The piperazine nitrogen participates in hydrogen bonding with aspartate residues in serotonin receptors (5-HT₁A), as shown in docking simulations .

- Solubility vs. Permeability: Piperazine improves aqueous solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration. Balance via prodrug strategies (e.g., acetylated piperazine) .

- Metabolic Stability: Piperazine rings are susceptible to CYP450 oxidation. Stability assays (e.g., liver microsomes) guide structural optimization (e.g., fluorinated analogs) .

Advanced Question: Designing SAR studies for neuroprotective activity

Methodological Answer:

- Library Design: Synthesize analogs with systematic variations (e.g., halogen substituents, piperazine linkers). Prioritize using cheminformatics tools (e.g., Schrödinger’s QikProp) .

- In Vitro Models: Test in oxidative stress models (e.g., H₂O₂-treated SH-SY5Y cells). Measure ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .

- In Vivo Validation: Use MPTP-induced Parkinson’s models in mice. Assess dose-dependent effects on dopamine levels (HPLC) and motor coordination (rotarod test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。